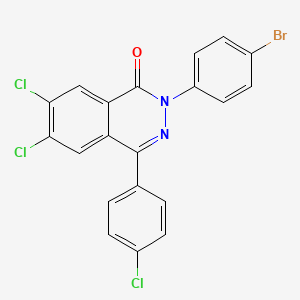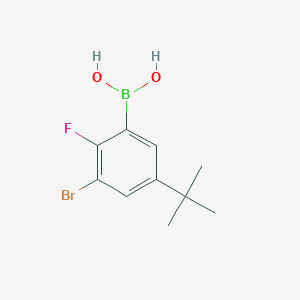![molecular formula C17H20N2O4 B2826311 methyl trans-4-[(2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl)methyl]cyclohexanecarboxylate CAS No. 929815-10-1](/img/structure/B2826311.png)
methyl trans-4-[(2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl)methyl]cyclohexanecarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl trans-4-[(2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl)methyl]cyclohexanecarboxylate is a chemical compound with the CAS Number: 1217656-13-7. It has a molecular weight of 316.36 and its IUPAC name is methyl 4-[(2,4-dioxo-1,4-dihydro-3(2H)-quinazolinyl)methyl]cyclohexanecarboxylate .
Molecular Structure Analysis
The InChI code for this compound is 1S/C17H20N2O4/c1-23-16(21)12-8-6-11(7-9-12)10-19-15(20)13-4-2-3-5-14(13)18-17(19)22/h2-5,11-12H,6-10H2,1H3,(H,18,22)/t11-,12- . This indicates that the compound contains a cyclohexane ring with a carboxylate group attached to one carbon, and a quinazolinone group attached to an adjacent carbon .Physical and Chemical Properties Analysis
This compound has a molecular weight of 316.36 g/mol . Unfortunately, other physical and chemical properties like melting point, boiling point, and density were not available in the sources I found .Scientific Research Applications
Pharmacokinetics and Bioequivalence Studies Research has shown the importance of understanding the pharmacokinetics and bioequivalence of various dosage forms of compounds with similar structural characteristics. For instance, studies on ambroxol, a compound with a trans-4 structural motif, have been conducted to assess its bioavailability and bioequivalence in different formulations, providing insights into drug delivery systems and efficacy (Vergin et al., 1985).
Toxicology and Environmental Health Compounds such as 1,2-cyclohexane dicarboxylic acid, diisononyl ester (DINCH), which share a cyclohexane component with the compound of interest, have been studied for their environmental impact and human exposure risks. These studies are crucial for understanding the potential health risks associated with chemical exposures and for developing safety guidelines (Silva et al., 2013).
Clinical Efficacy and Safety The clinical efficacy and safety of compounds are paramount in medical research. For example, praziquantel, a compound used in the treatment of schistosomiasis, has been the subject of clinical trials to determine its effectiveness and safety profile. Such studies provide valuable data for the development of therapeutic agents and their application in disease treatment (Oyediran et al., 1981).
Metabolism and Biotransformation Understanding the metabolism and biotransformation of chemical compounds is crucial for drug development and environmental health studies. Research on the metabolic pathways and the identification of metabolites can inform safety assessments and therapeutic potential of compounds (Renzulli et al., 2011).
Mechanism of Action
Safety and Hazards
Properties
IUPAC Name |
methyl 4-[(2,4-dioxo-1H-quinazolin-3-yl)methyl]cyclohexane-1-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O4/c1-23-16(21)12-8-6-11(7-9-12)10-19-15(20)13-4-2-3-5-14(13)18-17(19)22/h2-5,11-12H,6-10H2,1H3,(H,18,22) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YIOZSDQZKFERKL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CCC(CC1)CN2C(=O)C3=CC=CC=C3NC2=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.35 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2,4-dichlorophenyl)-2-[(4-fluorophenyl)sulfonyl]acetamide](/img/structure/B2826230.png)
![8-[3-(3,4-Dimethylphenyl)sulfonyl-6-methylquinolin-4-yl]-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B2826231.png)


![1-(4-methylbenzyl)-2-((p-tolyloxy)methyl)-1H-benzo[d]imidazole](/img/structure/B2826235.png)
![N-(6-(benzo[d][1,3]dioxol-5-ylmethoxy)pyrimidin-4-yl)-2-(4-bromophenyl)acetamide](/img/structure/B2826237.png)
![Prop-2-enyl 5-(3-bromophenyl)-1,3,7-trimethyl-2,4-dioxo-5,8-dihydropyrido[2,3-d]pyrimidine-6-carboxylate](/img/structure/B2826239.png)
![(4E)-4-[hydroxy(phenyl)methylidene]-5-(4-methylphenyl)-1-(1,3-thiazol-2-yl)pyrrolidine-2,3-dione](/img/structure/B2826240.png)
![3-heptyl-1-methyl-8-(3-methylphenyl)-1H,2H,3H,4H,6H,7H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B2826241.png)

![2-[2-(1,3-benzodioxol-5-yl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]-N-(3-methoxyphenyl)acetamide](/img/structure/B2826247.png)

![1-[1-(1H-1,2,3-Benzotriazol-1-yl)ethyl]pyrrolidin-2-one](/img/structure/B2826250.png)
